Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate
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Overview
Description
Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a methoxyphenyl group, a methylamino group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the aromatic and amino functionalities.
Methyl 3-(4-methoxyphenyl)propanoate: Similar aromatic structure but with a different ester group.
Ethyl benzoate: Contains an aromatic ring and an ester group but lacks the amino functionality.
Uniqueness
Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
886366-05-8 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate |
InChI |
InChI=1S/C14H21NO3/c1-4-18-14(16)12(10-15-2)9-11-5-7-13(17-3)8-6-11/h5-8,12,15H,4,9-10H2,1-3H3 |
InChI Key |
PASCYLAFGHJSHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)CNC |
Origin of Product |
United States |
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